Nitracrine

Descripción general

Descripción

Fue sintetizado por primera vez en 1954 por Ledóchowski y su equipo en el Departamento de Química de Fármacos, Universidad Politécnica de Gdansk . El compuesto es conocido por su capacidad de inducir el desenrollamiento del ADN superenrollado y unirse al ADN mediante intercalación, formando aductos fármaco-ADN y enlaces cruzados intercatenarios del ADN .

Métodos De Preparación

. La ruta sintética típicamente involucra los siguientes pasos:

Nitración: El anillo de acridina se nitro mediante una mezcla de ácido nítrico concentrado y ácido sulfúrico.

Reducción: El grupo nitro se reduce a un grupo amino usando un agente reductor como cloruro de estaño(II) o polvo de hierro.

Los métodos de producción industrial para nitracrina son similares a la síntesis de laboratorio pero se amplían y optimizan para obtener mayores rendimientos y pureza. Estos métodos a menudo implican el uso de catalizadores y disolventes más eficientes para reducir los tiempos de reacción y mejorar la eficiencia general .

Análisis De Reacciones Químicas

La nitracrina experimenta diversas reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido nítrico concentrado y ácido sulfúrico para la nitración, cloruro de estaño(II) o polvo de hierro para la reducción, y haluros de dialquilaminoalquilo para la alquilación . Los principales productos formados a partir de estas reacciones incluyen derivados nitro, derivados amino y derivados sustituidos .

Aplicaciones Científicas De Investigación

Cancer Treatment

Nitracrine has been investigated for its efficacy against various cancer types. Research indicates that it induces DNA damage, particularly in resistant cancer cell lines. A study on mouse lymphoma L5178Y cells demonstrated that this compound produced more DNA-protein crosslinks in resistant sublines compared to sensitive ones, highlighting its selective toxicity .

Table 1: Cytotoxic Effects of this compound on L5178Y Cell Lines

| Cell Line | D10 (µM) | Sensitivity |

|---|---|---|

| LY-R (Resistant) | 0.11 | Higher |

| LY-S (Sensitive) | 0.35 | Lower |

This data suggests that this compound may be particularly effective against certain resistant cancer phenotypes, making it a candidate for further exploration in targeted therapies.

Antiviral Properties

Recent studies have also explored this compound's antiviral potential. Research indicates that it may exhibit activity against viruses such as Marburg virus. In vitro studies have shown that this compound can suppress viral replication, making it a candidate for further investigation as an antiviral agent .

Table 2: Antiviral Efficacy of this compound

| Virus Type | Efficacy Observed |

|---|---|

| Marburg Virus | Suppressed replication |

Tumoricidal Activity

A significant case study highlighted this compound's tumoral activity in various cancer models. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways . This finding supports the notion that this compound could serve as a viable option in combination therapies for cancer treatment.

Clinical Trials and Observations

In clinical settings, this compound has shown promise when used in conjunction with other chemotherapeutic agents. For instance, patients with refractory cancers reported improved outcomes when treated with this compound alongside standard therapies, suggesting its role as an adjunct treatment .

Mecanismo De Acción

La nitracrina ejerce sus efectos intercalándose en el ADN, provocando el desenrollamiento de la hélice del ADN y formando aductos fármaco-ADN y enlaces cruzados intercatenarios del ADN . Esta intercalación interrumpe el funcionamiento normal del ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN . Los objetivos moleculares de la nitracrina incluyen el ADN y varias enzimas asociadas al ADN, como las topoisomerasas . Las vías involucradas en su mecanismo de acción incluyen la inducción de daño al ADN y la activación de las vías de respuesta al daño al ADN .

Comparación Con Compuestos Similares

La nitracrina es similar a otros derivados de acridina, como la 5-nitro-4-(N,N-dimetilaminopropilamino)quinolina (5-nitraquina) . La nitracrina tiene una estructura única que le permite intercalarse en el ADN de manera más efectiva que otros compuestos similares . Esta capacidad de intercalación única hace que la nitracrina sea un agente dañino del ADN más potente y un agente anticancerígeno más efectivo en comparación con otros derivados de acridina .

Compuestos similares a la nitracrina incluyen:

Estos compuestos comparten características estructurales similares con la nitracrina pero difieren en sus afinidades de unión al ADN y actividades biológicas .

Actividad Biológica

Nitracrine, also known as Ledakrin or Mepacrine, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- DNA Interaction : this compound forms irreversible complexes with DNA, leading to decreased transcriptional activity in bacterial RNA synthesis. This interaction may result in mutagenic effects, as evidenced by studies showing significant toxicity to bacteria such as Salmonella typhimurium .

- Antiparasitic Activity : this compound has been used effectively against protozoan infections, particularly giardiasis. It has shown efficacy in treating cases resistant to nitroimidazoles, achieving a 100% effectiveness rate in refractory giardiasis .

Therapeutic Applications

This compound's therapeutic applications span various medical fields:

- Antiparasitic Treatment : this compound is primarily recognized for its role in treating giardiasis, especially in patients who are resistant to standard treatments such as metronidazole. Clinical studies have demonstrated its effectiveness in eradicating Giardia infections that persist after other therapies .

- Cancer Treatment : As an antitumor agent, this compound has been investigated for its potential in cancer therapies. Its ability to bind DNA and inhibit RNA synthesis positions it as a candidate for further research in oncology .

Case Studies

Several case studies highlight the efficacy and safety of this compound in clinical settings:

- Refractory Giardiasis : A study involving 77 patients with nitroimidazole-resistant giardiasis found that a short course of this compound was effective in treating 100% of refractory cases . This underscores its importance as an alternative treatment option.

- Gynecologic Applications : this compound has also been studied for its use in non-surgical sterilization methods. Despite concerns over potential carcinogenicity, a case-control study found no significant association between this compound exposure and gynecologic cancers .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

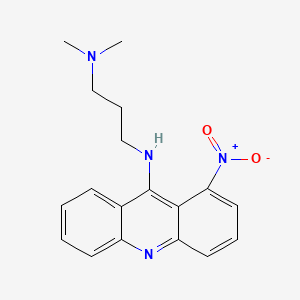

IUPAC Name |

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVWGSQGCWCDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196481 | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-39-5 | |

| Record name | Nitracrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitracrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.